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Cat. No.: B3339061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data for lazurite

and the synthetic pigment ultramarine. Both materials share a common aluminosilicate

framework based on the sodalite structure, but differ in the composition and arrangement of

their cage-filling ions, which significantly influences their properties. This guide is intended to

serve as a core reference for researchers and scientists, presenting detailed structural

information, experimental methodologies for its determination, and a visual representation of

the analytical workflow.

Crystallographic Data
The fundamental crystallographic parameters for lazurite and ultramarine blue are

summarized below. It is important to note that the exact chemical composition and,

consequently, the unit cell parameters can vary depending on the specific sample and its origin

(for lazurite) or synthesis conditions (for ultramarine).

Lazurite
Lazurite is a complex tectosilicate mineral and a member of the sodalite group, best known as

the main component of the semi-precious stone lapis lazuli.[1][2] Its vibrant blue color is

primarily due to the presence of trisulfur radical anions (S₃⁻) within the aluminosilicate
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framework.[2] While the ideal crystal system is isometric, lazurite can exhibit commensurate

and incommensurate modulated structures, leading to variations in symmetry.[3]

Parameter Value Reference

Chemical Formula (Na,Ca)₈[(S,Cl,SO₄,OH)₂ (Al₆Si₆O₂₄)]

Idealized Formula Na₆Ca₂(Al₆Si₆O₂₄)S₂ [4]

Crystal System Isometric [1]

Space Group P4̄3n [4]

Unit Cell Parameter (a) 9.054 Å [4]

Table 1: Atomic Coordinates for Lazurite (from a Baffin Island specimen).[4]

Atom x y z Occupancy

Na1 0.196 0.196 0.196 0.43

Na2 0.245 0.245 0.245 0.15

Ca2 0.245 0.245 0.245 0.15

Na3 0.317 0.317 0.317 0.29

Al 0.2523 0.5 0.0 1.0

Si 0.2477 0.0 0.5 1.0

O1 0.141 0.431 0.071 0.5

O2 0.136 0.068 0.44 0.5

S1 0.0 0.0 0.0 0.25

S2 0.5 0.5 0.5 0.25

Ultramarine
Ultramarine is a synthetic inorganic pigment that is chemically and structurally analogous to

lazurite.[5] Its production allows for greater control over its composition and color. The blue
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variety of ultramarine also owes its color to the S₃⁻ radical anion.[5] Structural studies have

revealed that the space group for ultramarine blue is typically I4̄3m.[5]

Parameter Value Reference

Chemical Formula Na₆.₈[AlSiO₄]₆(S₃⁻)₀.₈ [5]

Crystal System Isometric [5]

Space Group I4̄3m [5]

Unit Cell Parameter (a) ~9.09 Å [5]

Table 2: Representative Atomic Coordinates for the Framework of Ultramarine Blue. (Note:

The precise coordinates of the disordered polysulfide species and sodium ions can vary and

are often modeled with partial occupancies).[5]

Atom
Wyckoff
Position

x y z

Na 8c 0.25 0.25 0.25

Al 6b 0.0 0.5 0.5

Si 6b 0.5 0.0 0.5

O 24g 0.14 0.43 0.07

S (variable) (variable) (variable) (variable)

Experimental Protocols
The crystallographic data presented above are typically determined using single-crystal or

powder X-ray diffraction techniques, followed by structural refinement.

Single-Crystal X-ray Diffraction
This technique provides the most detailed structural information for well-ordered crystalline

materials.
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1. Crystal Selection and Mounting:

A single crystal of lazurite with well-defined faces and a size of approximately 0.1-0.3 mm is

selected under a polarizing microscope.

The crystal is mounted on a goniometer head using a suitable adhesive or oil on the tip of a

glass fiber.

2. Data Collection:

The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or

CMOS detector.

Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is

used.

The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium

cryostream to reduce thermal vibrations and improve diffraction quality.

A series of diffraction images are collected by rotating the crystal through a range of angles

(omega and phi scans).

3. Data Processing and Structure Solution:

The collected diffraction spots are indexed to determine the unit cell parameters and Bravais

lattice.

The intensities of the reflections are integrated and corrected for experimental factors (e.g.,

Lorentz-polarization, absorption).

The space group is determined from the systematic absences in the diffraction data.

The crystal structure is solved using direct methods or Patterson methods to obtain initial

atomic positions.

4. Structure Refinement:
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The atomic coordinates, occupancies, and displacement parameters are refined against the

experimental data using least-squares methods.

Difference Fourier maps are used to locate missing atoms, such as the disordered sulfur and

sodium ions in the cages.

Powder X-ray Diffraction and Rietveld Refinement
This method is suitable for materials that are not available as single crystals, such as synthetic

ultramarine pigments.

1. Sample Preparation:

The powdered sample is finely ground to ensure a random orientation of the crystallites.

The powder is packed into a sample holder, ensuring a flat and smooth surface.

2. Data Collection:

Data is collected using a powder diffractometer in Bragg-Brentano geometry.

Typically, Cu Kα radiation is used.

The diffraction pattern is scanned over a wide range of 2θ angles (e.g., 5-100°) with a

defined step size and counting time.

3. Rietveld Refinement:

The Rietveld method is a whole-pattern fitting technique used to refine the crystal structure

from powder diffraction data.

An initial structural model, including space group, approximate lattice parameters, and

atomic positions (often from a known isostructural compound), is required.

The refinement process involves minimizing the difference between the observed and

calculated diffraction patterns by adjusting various parameters:

Instrumental parameters: zero-point shift, peak shape parameters.
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Structural parameters: lattice parameters, atomic coordinates, site occupancies, and

isotropic/anisotropic displacement parameters.

Profile parameters: peak width and shape.

Background parameters.

The quality of the refinement is assessed using agreement indices such as Rwp (weighted-

profile R-factor) and χ² (goodness-of-fit).

Visualization of the Crystallographic Analysis
Workflow
The following diagram illustrates the logical flow of a typical crystallographic structure

determination and refinement process.
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Crystallographic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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